molecular formula C15H10N2O2 B1246276 2-Methoxycanthin-6-one CAS No. 116353-93-6

2-Methoxycanthin-6-one

Cat. No.: B1246276
CAS No.: 116353-93-6
M. Wt: 250.25 g/mol
InChI Key: CDWAXMGQLZGHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxycanthin-6-one belongs to the class of organic compounds known as indolonaphthyridine alkaloids. These are a numerous and relatively straightforward subgroup of the b-carbolines, e. g. Canthin-6-one, in which an additional C3 unit is attached between C-1 and the indole nitrogen to form an additional ring. The group includes a few dimeric examples, such as Haplophytine. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis : Suzuki et al. (2004) described a total synthesis of 1-methoxycanthin-6-one, which is closely related to 2-methoxycanthin-6-one, highlighting a one-pot conversion approach from β-carboline-1-carbaldehyde to the canthin-6-one skeleton (Suzuki et al., 2004).

Biological and Pharmacological Activities

  • Anti-Cancer Properties : A study by Yunos et al. (2022) investigated the in vitro anti-cancer activities of 9-methoxycanthin-6-one, a compound closely related to this compound, demonstrating its effectiveness against various cancer cell lines and providing insights into its mechanisms of action (Yunos et al., 2022).
  • Antibacterial Activity : Li et al. (2019) explored the antibacterial activity of quaternized 10-methoxy canthin-6-one derivatives, providing insights into their potential as antibacterial agents (Li et al., 2019).

Pharmacokinetics and Bioavailability

  • Pharmacokinetic Studies : Tan et al. (2002) developed an HPLC method to determine 9-methoxycanthin-6-one in plasma, offering valuable data for pharmacokinetic studies (Tan et al., 2002).

Properties

CAS No.

116353-93-6

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

7-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

InChI

InChI=1S/C15H10N2O2/c1-19-13-8-10-9-4-2-3-5-12(9)17-14(18)7-6-11(16-13)15(10)17/h2-8H,1H3

InChI Key

CDWAXMGQLZGHDU-UHFFFAOYSA-N

SMILES

COC1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C=C2

Canonical SMILES

COC1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C=C2

melting_point

262-264°C

physical_description

Solid

Synonyms

2-methoxy-canthin-6-one
2-methoxycanthin-6-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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